molecular formula C9H7NO2 B13169361 3-(2-Methylpyridin-4-yl)prop-2-ynoic acid

3-(2-Methylpyridin-4-yl)prop-2-ynoic acid

Cat. No.: B13169361
M. Wt: 161.16 g/mol
InChI Key: KDZWPSGQUONNRQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpyridin-4-yl)prop-2-ynoic acid typically involves the following steps:

Industrial Production Methods

the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpyridin-4-yl)prop-2-ynoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(2-Methylpyridin-4-yl)prop-2-ynoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Methylpyridin-4-yl)prop-2-ynoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. The pyridine ring can engage in π-π stacking interactions and hydrogen bonding, influencing molecular recognition and binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methylpyridin-4-yl)prop-2-ynoic acid is unique due to the combination of its pyridine ring and alkyne group, which confer distinct chemical reactivity and potential biological activity. The presence of the methyl group at the 2-position of the pyridine ring also influences its electronic properties and reactivity .

Properties

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

IUPAC Name

3-(2-methylpyridin-4-yl)prop-2-ynoic acid

InChI

InChI=1S/C9H7NO2/c1-7-6-8(4-5-10-7)2-3-9(11)12/h4-6H,1H3,(H,11,12)

InChI Key

KDZWPSGQUONNRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C#CC(=O)O

Origin of Product

United States

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